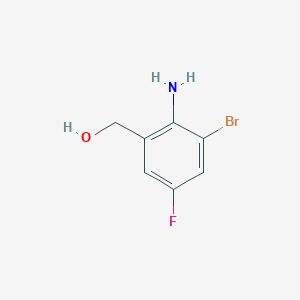

(2-Amino-3-bromo-5-fluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-3-bromo-5-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKIYKOIAJDNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 Bromo 5 Fluorophenyl Methanol and Analogues

Direct Synthetic Routes

The most straightforward approaches to synthesizing (2-Amino-3-bromo-5-fluorophenyl)methanol typically involve a two-step sequence starting from a commercially available precursor: the functionalization of a substituted benzoic acid followed by the reduction of the carboxylic acid moiety.

Reduction of Carboxylic Acid Precursors (e.g., 2-Amino-3-bromo-5-fluorobenzoic acid)

The synthesis of this compound is efficiently achieved through the chemical reduction of its corresponding carboxylic acid, 2-Amino-3-bromo-5-fluorobenzoic acid. This precursor is itself synthesized from 2-amino-5-fluorobenzoic acid.

The preparation of the carboxylic acid intermediate involves a regioselective bromination reaction. Typically, 2-amino-5-fluorobenzoic acid is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like glacial acetic acid. The reaction proceeds at room temperature, yielding 2-amino-3-bromo-5-fluorobenzoic acid as a solid that can often be used in the next step without extensive purification. echemi.com

Once the carboxylic acid precursor is obtained, the final step is the reduction of the carboxyl group to a primary alcohol. This transformation requires potent reducing agents due to the stability of carboxylic acids. Reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (like tetrahydrofuran (B95107) or diethyl ether) or borane (B79455) complexes (e.g., BH₃·THF) are standardly employed for this purpose. The reaction converts the -COOH group into a -CH₂OH group, yielding the target compound, this compound.

Table 1: Synthetic Route via Carboxylic Acid Reduction

| Step | Reaction | Starting Material | Reagents | Product |

|---|---|---|---|---|

| 1 | Bromination | 2-Amino-5-fluorobenzoic acid | N-Bromosuccinimide (NBS), Acetic Acid | 2-Amino-3-bromo-5-fluorobenzoic acid |

| 2 | Reduction | 2-Amino-3-bromo-5-fluorobenzoic acid | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | This compound |

Advanced Synthetic Approaches and Reaction Optimization

Beyond direct synthesis, the utility of this compound and its analogues is expanded through advanced synthetic strategies that control selectivity and introduce stereochemistry.

Strategies for Regioselective Functionalization

The structure of 2-aminobenzyl alcohols, including the title compound, contains multiple reactive sites, making regioselective functionalization a key consideration for their use in synthesis. The amino and hydroxyl groups can both participate in reactions, and their relative positions on the aromatic ring can be exploited to direct outcomes.

A notable example of regioselectivity is the solvent-controlled annulation reaction between 2-aminobenzyl alcohols and benzaldehydes. organic-chemistry.orgacs.orgnih.gov When this reaction is conducted in a non-polar solvent like toluene, the product is typically a diheteroatomic benzoxazine. However, by changing the solvent to dimethyl sulfoxide (B87167) (DMSO), the reaction pathway shifts dramatically to produce monoheteroatomic quinolines. organic-chemistry.orgacs.orgnih.gov In this transformation, DMSO acts not just as a solvent but also as a reactant, with its methyl group being incorporated into the quinoline (B57606) ring. This method allows for the regioselective synthesis of diverse quinoline derivatives by varying the 2-aminobenzyl alcohol and aldehyde substrates. organic-chemistry.org

Table 2: Regioselective Synthesis of Quinolines

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzyl alcohol | Benzaldehyde | Toluene | Heat | Benzoxazine | organic-chemistry.org |

| 2-Aminobenzyl alcohol | Benzaldehyde | DMSO | KOH, 120 °C | Substituted Quinoline | organic-chemistry.orgacs.orgnih.gov |

Enantioselective and Diastereoselective Synthesis Considerations

While this compound itself is an achiral molecule, the synthesis of chiral analogues of aminobenzyl alcohols is a significant area of research, driven by the prevalence of chiral amino alcohol motifs in pharmaceuticals. Modern asymmetric catalysis provides powerful tools for achieving high levels of enantioselectivity and diastereoselectivity.

For the synthesis of related chiral structures, several strategies are employed:

Asymmetric C-H Functionalization : Enantioselective radical C-H amination has been developed to access chiral β-amino alcohols. This involves a dual-catalytic system, often using an iridium photocatalyst to generate a nitrogen-centered radical and a chiral copper catalyst to control the stereochemistry of the subsequent hydrogen atom transfer and amination steps. nih.gov

Catalytic Asymmetric Reactions : The asymmetric Henry reaction, catalyzed by copper(II) complexes with chiral β-amino alcohol ligands, can produce chiral β-nitro alcohols, which are precursors to chiral amino alcohols. rsc.org

Stereodivergent Synthesis : Dual catalytic systems, such as those combining palladium and copper catalysts with distinct chiral ligands, enable the synthesis of all possible stereoisomers of benzylic alcohol derivatives from the same set of starting materials. nih.gov This approach allows for precise control over the formation of vicinal stereocenters.

These methodologies underscore the potential for creating chiral derivatives of this compound by applying asymmetric catalysis to appropriately designed precursors, which would be crucial for applications in medicinal chemistry.

Table 3: Examples of Asymmetric Synthesis for Chiral Alcohol Derivatives

| Method | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Radical C-H Amination | Ir photocatalyst / Chiral Cu catalyst | Chiral β-Amino Alcohols | Enantioselective C-H bond functionalization | nih.gov |

| Asymmetric Henry Reaction | Copper(II) / Chiral Amino Alcohol Ligand | Chiral β-Nitro Alcohols | Enantioselective C-C bond formation | rsc.org |

| Asymmetric Benzylic Substitution | Pd catalyst / Cu catalyst / Chiral Ligands | Benzylic Alcohols with Vicinal Stereocenters | Stereodivergent synthesis of all diastereomers | nih.gov |

Role as a Synthetic Intermediate and Precursor

The true value of this compound lies in its application as a versatile building block for synthesizing more elaborate molecules, particularly nitrogen-containing heterocycles.

Building Block for Complex Organic Molecules

As bifunctional molecules, 2-aminobenzyl alcohols are widely recognized as key precursors for N-fused heterocycles, including quinolines, quinazolines, and imidazoles. researchgate.net The ortho-disposition of the amino and methanol (B129727) groups facilitates cyclization reactions, providing a reliable pathway to these important scaffolds, which are common in pharmaceuticals and functional materials.

The previously mentioned regioselective annulation reaction to form quinolines is a prime example of its utility as a building block. organic-chemistry.orgacs.orgnih.gov In this one-pot reaction, the 2-aminobenzyl alcohol core provides the aniline (B41778) fragment that ultimately forms part of the fused heterocyclic ring system. The ability to systematically vary the substituents on the 2-aminobenzyl alcohol, as well as the aldehyde coupling partner, makes this a powerful method for generating libraries of substituted quinolines for biological screening. This highlights the role of this compound as a modular building block in diversity-oriented synthesis.

Precursor in Pharmaceutical and Agrochemical Synthesis

The strategic placement of amino, bromo, and fluoro groups, along with a reactive methanol moiety, makes this compound a valuable and versatile precursor in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. The specific combination of these functional groups on the phenyl ring allows for targeted modifications and the construction of diverse molecular architectures.

In medicinal chemistry, halogenated aromatic compounds are of significant interest due to the ability of halogen atoms to modulate a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The fluorine atom, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.gov Substituted 3-fluorophenyl methanol compounds, which are structural analogues of the title compound, have been investigated for their potential as antiviral drugs, specifically for treating cytomegalovirus (CMV) infections. google.com Research in this area has shown that such compounds can exhibit significantly strengthened efficacy and improved safety profiles compared to existing treatments like ganciclovir. google.com The this compound scaffold provides a foundational structure that can be elaborated to produce novel therapeutic agents.

The utility of this compound extends to agrochemical synthesis, where halogenated and amino-functionalized aromatic rings are common features in modern pesticides. nih.govresearchgate.net For instance, N-aryl pyrazoles are a class of insecticides, with fipronil (B1672679) being a well-known example. conicet.gov.ar The synthesis of these active ingredients often involves the condensation of aryl hydrazines with other reagents. conicet.gov.ar The 2-amino group on the this compound ring can be readily converted into a hydrazine (B178648) or other reactive functionalities, making it a suitable starting material for insecticides with novel modes of action. researchgate.net

The following table summarizes the potential applications of this precursor based on the established utility of its structural motifs in active compounds.

| Industry | Potential Application / Target Molecule Class | Role of Precursor's Functional Groups | Reference Example |

|---|---|---|---|

| Pharmaceutical | Antiviral Agents (e.g., against Cytomegalovirus) | The fluorophenyl methanol core is associated with antiviral activity. The amino and bromo groups serve as handles for further chemical modification to optimize drug properties. google.com | Substituted 3-fluorophenyl methanol compounds showing enhanced efficacy over ganciclovir. google.com |

| Agrochemical | Insecticides (e.g., N-aryl pyrazoles, Diamides) | The aminophenyl moiety is a key component. Halogen substituents (Br, F) can increase insecticidal potency and metabolic stability. nih.govconicet.gov.ar | Synthesis of N-pyridylpyrazole amides and other diamide (B1670390) insecticides which are potent activators of insect ryanodine (B192298) receptors. nih.gov |

| Pharmaceutical | Anticancer Agents | Isoxazole derivatives, which can be synthesized from precursors like fluorobenzaldehydes, have shown anticancer properties. The methanol group can be oxidized to an aldehyde for such syntheses. mdpi.com | Isoxazole derivatives exhibiting antimicrobial, antiviral, and anticancer activities. mdpi.com |

Chemical Reactivity and Transformation Studies of 2 Amino 3 Bromo 5 Fluorophenyl Methanol

Fundamental Reaction Pathways

The reactivity of (2-Amino-3-bromo-5-fluorophenyl)methanol is dictated by the interplay of its functional groups. The amino group enhances the nucleophilicity of the aromatic ring, while the halogens act as electron-withdrawing groups and potential leaving groups in substitution reactions. The benzylic alcohol is susceptible to both oxidation and reduction.

The primary alcohol moiety of this compound can be selectively oxidized to the corresponding aldehyde, 2-amino-3-bromo-5-fluorobenzaldehyde, or further to the carboxylic acid. The challenge in such transformations lies in achieving chemoselectivity, preventing the oxidation of the sensitive amino group. d-nb.info

Modern catalytic systems have been developed for the efficient and selective aerobic oxidation of substituted 2-aminobenzyl alcohols under mild conditions. d-nb.inforesearchgate.net One such system employs a copper(I) iodide/TEMPO catalyst with 4-dimethylaminopyridine (B28879) (DMAP) as a ligand, using molecular oxygen as the terminal oxidant. d-nb.inforesearchgate.net This method has proven effective for various aminobenzyl alcohols bearing halogen substitutions, converting them into their respective carbonyl derivatives in good to excellent yields without significant formation of over-oxidized byproducts. d-nb.infonih.gov For instance, the oxidation of various halogen-substituted aminobenzyl alcohols proceeds smoothly to yield the corresponding aldehydes. d-nb.info

Kinetic studies on the oxidation of ortho-aminobenzyl alcohol using potassium persulphate as an oxidant and silver(I) as a catalyst indicate a first-order dependence on the substrate, oxidant, and catalyst. rasayanjournal.co.in Such investigations provide insight into the reaction mechanism and help optimize conditions for selective transformations. rasayanjournal.co.in

| Substrate (Alcohol) | Product (Aldehyde) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| (2-Amino-3-chlorophenyl)methanol | 2-Amino-3-chlorobenzaldehyde | 65 | 5 |

| (2-Amino-5-bromophenyl)methanol | 2-Amino-5-bromobenzaldehyde | 85 | 3 |

| (2-Amino-5-chlorophenyl)methanol | 2-Amino-5-chlorobenzaldehyde | 82 | 3 |

| (2-Amino-5-fluorophenyl)methanol | 2-Amino-5-fluorobenzaldehyde | 86 | 3 |

| (2-Amino-3,5-dichlorophenyl)methanol | 2-Amino-3,5-dichlorobenzaldehyde | 72 | 4 |

| (2-Amino-3,5-dibromophenyl)methanol | 2-Amino-3,5-dibromobenzaldehyde | 75 | 4 |

The this compound molecule offers several sites for reduction. Catalytic hydrogenation can target the aromatic ring or lead to dehalogenation. The reduction of 2-amino-5-bromobenzoic acid to 2-amino-5-bromobenzyl alcohol using lithium aluminum hydride demonstrates the successful reduction of a carboxylic acid to an alcohol without affecting the aryl bromide or amine. orgsyn.org This suggests the benzylic alcohol in the title compound could potentially be reduced further to a methyl group under more strenuous conditions.

Aromatic hydrogenation of benzyl (B1604629) alcohol and its derivatives to cyclohexanemethanol (B47985) has been demonstrated using various solvents, with a compressed CO2/water system enhancing the reaction rate. rsc.org Applying similar conditions to this compound could lead to the saturation of the phenyl ring, yielding (2-amino-3-bromo-5-fluorocyclohexyl)methanol. Furthermore, catalytic hydrogenation is a common method for the reduction of aryl halides, suggesting that the bromine atom could be selectively removed under specific catalytic conditions, such as using palladium on carbon (Pd/C).

The bromine atom on the aromatic ring is a potential site for nucleophilic substitution reactions. Although aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, reactions can proceed, particularly when the ring is activated by electron-withdrawing groups or through transition-metal catalysis. The fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution compared to bromine.

In related systems, such as 3-bromo-4-nitropyridine, the bromine atom can be displaced by amines. researchgate.net For this compound, substitution of the bromine atom could be achieved using various nucleophiles, such as alkoxides, thiolates, or amines, likely requiring a catalyst (e.g., copper or palladium complexes) to facilitate the reaction.

Directed Functionalization and Derivatization Studies

The multiple functional groups of this compound allow for its use as a scaffold in the synthesis of more complex molecules. The amino group can be acylated, alkylated, or diazotized, leading to a wide array of derivatives. The benzylic alcohol can be converted into ethers or esters.

Multicomponent reactions offer an efficient pathway for creating molecular complexity from simple starting materials. mdpi.com For example, the amino and alcohol functionalities could potentially participate in tandem reactions. The synthesis of quinolines from 2-aminobenzyl alcohols demonstrates how these groups can be used to construct heterocyclic systems. researchgate.net Similarly, the title compound could serve as a precursor for synthesizing halogenated and fluorinated heterocyclic compounds, which are of interest in medicinal chemistry.

Mechanistic Investigations of Related Reactions (e.g., Aryl Halide Isomerization)

The rearrangement of halogen atoms on an aromatic ring, often termed "halogen dance" chemistry, is a fascinating transformation that can occur under basic conditions. nih.gov While early studies focused on polyhalogenated benzenes, recent work has demonstrated the base-catalyzed isomerization of simple aryl halides, such as 3-bromopyridines. rsc.orgchemrxiv.org

Mechanistic studies suggest that these isomerizations can proceed via aryne intermediates. rsc.orgresearchgate.net In the case of 3-bromopyridines, a base abstracts a proton to generate a pyridyne intermediate, which can then be re-halogenated at a different position. rsc.org This tandem isomerization and selective interception by a nucleophile can lead to substitution products that are not accessible through direct substitution pathways. nih.gov

Given the structure of this compound, the potential for a base-catalyzed halogen dance exists, which could lead to the migration of the bromine atom to an adjacent position. Such a rearrangement would likely be influenced by the electronic effects of the amino, fluoro, and hydroxymethyl substituents. Understanding these potential isomerization pathways is crucial for controlling regioselectivity in functionalization reactions. researchgate.net

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within the (2-Amino-3-bromo-5-fluorophenyl)methanol molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely published. A predicted ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached functional groups. The carbon of the methanol (B129727) group (-CH₂OH) would appear in the aliphatic region of the spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups. Key expected vibrations would include:

N-H stretching vibrations from the primary amine group.

O-H stretching from the hydroxyl group of the methanol moiety.

C-H stretching from the aromatic ring and the methylene (B1212753) group.

C=C stretching vibrations within the aromatic ring.

C-N, C-O, C-Br, and C-F stretching vibrations.

Without experimental data, a detailed table of specific vibrational frequencies cannot be provided.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also exhibit bands corresponding to the molecular vibrations of this compound. Aromatic ring vibrations are often strong in Raman spectra. A comprehensive analysis would involve comparing the FT-IR and FT-Raman data to assign the fundamental vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound.

In electrospray ionization mass spectrometry (ES/MS), this compound is expected to show a protonated molecular ion peak [MH]⁺. Analysis of this compound has revealed a distinct isotopic pattern for the protonated molecule at m/z 218 and 220. This characteristic two-peak pattern, with a near 1:1 intensity ratio, is indicative of the presence of a single bromine atom, as bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately equal abundance.

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [MH]⁺ | 218/220 | Protonated molecular ion, showing the isotopic pattern for one bromine atom. |

This mass spectrometry data corroborates the expected molecular formula of C₇H₇BrFNO and provides strong evidence for the successful synthesis and identity of this compound.

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties. However, no studies detailing the XRD analysis of this compound have been published.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the molecular structure of a compound. The successful application of this technique relies on the ability to grow a high-quality single crystal of the material. To date, there are no reports in the scientific literature describing the successful crystallization of this compound or the subsequent determination of its crystal structure by SC-XRD. Consequently, critical data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific molecule remain unknown.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and analyzing the purity of a bulk sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. As with SC-XRD, there is no published research containing the powder diffraction pattern or any related analysis for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals, providing insights into the electronic structure and conjugation of the compound. While UV-Vis spectra are available for the parent compound, 2-aminobenzyl alcohol, no such data has been reported for this compound. The introduction of the bromo and fluoro substituents on the aromatic ring would be expected to influence the position and intensity of absorption maxima (λmax) due to their electronic effects, but experimental verification of these effects is currently absent from the literature.

Based on a comprehensive search for scientific literature, it is not possible to provide a detailed article on the computational and theoretical chemistry studies of "this compound" that adheres to the specific outline requested.

While the search results include studies on structurally related compounds (such as other bromo- and fluoro-substituted anilines or benzoic acids), the data and findings from those articles cannot be accurately extrapolated or applied to "this compound". Generating an article with detailed data tables and specific research findings as requested would require access to a study that has explicitly modeled this exact compound.

Therefore, to ensure scientific accuracy and strictly adhere to the user's instructions of providing factual and non-fabricated information, the requested article cannot be generated at this time. Further computational research focused specifically on "this compound" is required before such an analysis can be written.

Computational and Theoretical Chemistry Studies

Non-Linear Optical (NLO) Behavior Prediction

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic applications. These studies typically involve the calculation of parameters such as the first-order hyperpolarizability (β), dipole moment (μ), and the anisotropy of polarizability.

Despite a thorough search of scientific literature, no specific computational studies detailing the non-linear optical behavior of (2-Amino-3-bromo-5-fluorophenyl)methanol were found. Theoretical predictions for its first-order hyperpolarizability, dipole moment, and anisotropy of polarizability are not available in the reviewed sources. Such studies would require dedicated quantum chemical calculations, which have not been published for this particular compound.

Thermodynamic Properties

The thermodynamic properties of a compound, including its heat capacity, entropy, and enthalpy changes, are fundamental to understanding its stability and reactivity. These parameters can be determined experimentally through calorimetry or predicted using computational methods.

No specific experimental or computational data on the thermodynamic properties of this compound, such as its heat capacity, entropy, and enthalpy changes, could be located in the available scientific literature.

In Silico Ligand-Target Interaction Modeling

In silico methods, particularly molecular docking, are powerful tools for predicting the interaction of small molecules with biological targets, thereby guiding drug discovery efforts.

While no direct molecular docking studies were found for this compound, a computational analysis of a structurally related compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, has been performed against several key protein targets. This related compound was docked against Dihydrofolate Reductase (DHFR) and Dehydrosqualene Synthase (DHSS), among others, to predict its binding affinity and interaction mechanisms nih.gov. Dihydrofolate reductase is a validated target for antimicrobial and anticancer therapies nih.govnih.gov. Similarly, DNA gyrase is a crucial bacterial enzyme and a common target for antibiotics nih.govbiorxiv.org.

For the related compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, molecular docking studies predicted favorable binding affinities with both DHFR and DHSS. The study reported maximum binding energies of -7.07 kcal/mol and -7.05 kcal/mol for DHFR and DHSS, respectively, suggesting a good potential for interaction with these protein targets nih.gov. The binding orientation within the active sites of these proteins would be stabilized by various non-covalent interactions, which are crucial for inhibitory activity. However, it is important to emphasize that these findings are for a structurally analogous compound and may not be directly extrapolated to this compound.

Applications As a Synthetic Intermediate and Precursor in Advanced Research

Contributions to Medicinal Chemistry Research

The structural framework of (2-Amino-3-bromo-5-fluorophenyl)methanol is a key component in the synthesis of molecules designed for therapeutic applications. Its utility spans the creation of investigational pharmaceuticals, heterocyclic systems with biological activity, and targeted enzyme inhibitors.

This compound is a precursor for creating new chemical entities that are evaluated in the drug discovery process. An investigational new drug (IND) is a compound that has shown promise in preclinical testing and is authorized by regulatory bodies like the FDA for initial studies in humans. fda.govharvard.edu The synthesis of such molecules often relies on versatile intermediates that can be readily modified.

Substituted 3-fluorophenyl methanol (B129727) compounds, a class to which this molecule belongs, have been identified as important precursors in the development of novel antiviral drugs, particularly for preparing agents to prevent and treat cytomegalovirus (CMV) infections. google.com While specific public data on the direct use of this compound in a designated investigational drug is limited, its structural motifs are featured in patented chemical libraries aimed at discovering new therapeutics. For instance, fluorophenyl derivatives are central to compounds developed as inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2) for the treatment of obesity. google.com The strategic placement of amino, bromo, and fluoro substituents on the phenyl ring allows for precise modifications to optimize pharmacological properties such as binding affinity, selectivity, and metabolic stability.

Table 1: Role of Functional Groups in Pharmaceutical Synthesis

| Functional Group | Position | Role in Synthesis | Potential Therapeutic Target Class |

|---|---|---|---|

| Amino (-NH₂) | 2 | Nucleophilic site for amide bond formation, cyclization reactions. | Antivirals, Kinase Inhibitors |

| Bromo (-Br) | 3 | Site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | MetAP2 Inhibitors, Oncology Agents |

| Fluoro (-F) | 5 | Enhances metabolic stability, modulates pKa, improves binding affinity. | Various |

This table illustrates the potential synthetic utility of the compound's functional groups based on established chemical principles and related research.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their diverse chemical properties and ability to interact with biological targets. nih.gov this compound is an ideal precursor for constructing various heterocyclic systems. The ortho-amino alcohol arrangement can be used to form fused ring systems, while the bromine atom provides a handle for introducing further complexity through metal-catalyzed cross-coupling reactions.

For example, ortho-aminophenols and their derivatives are key starting materials for synthesizing thiochromenes, which have shown potential as mTOR/Pi3K inhibitors in cancer research. nih.gov Similarly, 3-aminoquinazolinone derivatives, which can be synthesized from amino-phenyl precursors, are used to create fused triazino-, triazepino-, and triazocinoquinazolinones with potential biological activities. nih.gov The strategic positioning of the substituents on this compound makes it a candidate for synthesizing novel, highly substituted heterocyclic scaffolds.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Reacting Functional Groups | Potential Heterocycle |

|---|---|---|

| Condensation/Cyclization | Amino (-NH₂) and Methanol (-CH₂OH) | Benzoxazines, Dihydroquinolines |

| Intramolecular Cyclization | After modification of the methanol group | Chromenes, Quinolines |

This table outlines potential synthetic pathways to biologically relevant heterocyclic systems, demonstrating the compound's versatility as a building block.

The development of small-molecule enzyme inhibitors is a cornerstone of modern drug discovery. The substituted phenyl ring of this compound serves as a valuable scaffold for designing such inhibitors. The specific arrangement of its functional groups allows it to be elaborated into molecules that can fit into the active sites of enzymes and disrupt their function.

While direct synthesis of Alanyl Aminopeptidase or PDK1 inhibitors from this specific compound is not prominently documented in public literature, structurally related bromo- and fluoro-substituted aminophenyl derivatives are integral to other important enzyme inhibitors. For instance, aminopyrimidine derivatives designed as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for treating hepatocellular carcinoma incorporate similar halogenated phenyl moieties. nih.gov Likewise, the synthesis of highly selective inhibitors for the second bromodomain (BD2) of the BET family of proteins, a target in oncology and inflammation, has utilized 5-bromo-1,3-difluoro-2-nitrobenzene (B137541) as a key starting material, which is structurally related to the target compound. acs.org These examples highlight the value of the bromo-fluoro-aminophenyl scaffold in designing potent and selective enzyme inhibitors.

Role in Agrochemical Research

The discovery of new agrochemicals, such as herbicides, insecticides, and fungicides, often parallels pharmaceutical research, with many heterocyclic and substituted aromatic scaffolds showing activity in both fields. Halogenated aminopyridines and related structures are known to be useful starting materials for agricultural chemicals. googleapis.com However, based on a review of available scientific literature and patent databases, there is currently no specific, documented application of this compound in the synthesis of agrochemical agents.

Development of Advanced Materials (e.g., NLO Materials if applicable)

The synthesis of advanced materials, including those with nonlinear optical (NLO) properties, often utilizes organic molecules with specific electronic characteristics, such as charge-transfer capabilities. While aromatic compounds with donor and acceptor groups can be candidates for such materials, there is no published research indicating that this compound has been specifically investigated or utilized for the development of advanced materials.

Catalysis Research (e.g., Asymmetric Catalysis for related compounds)

In catalysis, particularly asymmetric catalysis, chiral ligands derived from functionalized aromatic compounds are crucial for synthesizing enantiomerically pure products. The functional groups on this compound could potentially be modified to create novel ligands for transition metals. However, a survey of the current literature does not indicate any specific use of this compound or its direct derivatives in catalysis research.

Structure Activity Relationship Sar and Mechanistic Insights

Investigating the Impact of Halogen and Substituent Positions on Reactivity and Functionality

The specific arrangement of amino, bromo, and fluoro groups on the phenyl ring of (2-Amino-3-bromo-5-fluorophenyl)methanol is critical in defining its chemical reactivity and potential biological function. The interplay of these substituents—their electronic properties and steric hindrance—governs the molecule's interactions.

The amino (-NH₂) group, being an activating group, increases the electron density of the aromatic ring through resonance, making the ring more susceptible to electrophilic substitution. It also acts as a hydrogen bond donor and acceptor, which is crucial for molecular recognition by biological targets. The bromine (-Br) and fluorine (-F) atoms, both halogens, exert a dual electronic effect. Inductively, they are electron-withdrawing, which can decrease the nucleophilicity of the amino group and the aromatic ring. Conversely, they can participate in halogen bonding, a non-covalent interaction that can influence binding affinity and specificity with biological macromolecules. nih.gov

The relative positions of these substituents are paramount. In the specified compound, the amino group is at position 2, bromine at 3, and fluorine at 5. This particular arrangement will create a unique electrostatic potential surface on the molecule, dictating its preferred orientation when approaching a biological target. For instance, the structural influence of halogen atoms often increases with their size (I > Br > Cl), which can affect the formation of co-crystals and molecular assemblies. nih.gov The presence of both bromine and fluorine offers a combination of a larger, more polarizable halogen and a smaller, highly electronegative one, potentially allowing for diverse types of interactions.

In related halogenated aromatic compounds, the position of the halogen substituent has been shown to be a key determinant of their biological activity. For example, in a series of N-(pyridin-2-yl)picolinamides, the position of a halogen substituent influenced the formation of intermolecular hydrogen and halogen bonds, which in turn dictated the crystal structure and could be expected to influence receptor binding. nih.gov Therefore, the specific 2,3,5-substitution pattern of this compound is expected to result in a distinct reactivity and functionality profile compared to its other isomers.

Table 1: Impact of Substituents on Molecular Properties

| Substituent | Position | Electronic Effect | Potential Functional Role |

|---|---|---|---|

| Amino (-NH₂) | 2 | Activating (Resonance), Electron-donating | Hydrogen bonding, Nucleophilicity |

| Bromo (-Br) | 3 | Deactivating (Inductive), Electron-withdrawing | Halogen bonding, Steric influence |

| Fluoro (-F) | 5 | Deactivating (Inductive), Electron-withdrawing | Modulation of pKa, Metabolic stability |

Understanding Molecular Interactions with Biological Systems (based on in silico and in vitro findings, excluding clinical data)

While direct in silico or in vitro studies on this compound are not extensively available in the public domain, insights can be drawn from studies on similarly structured molecules. Computational modeling, such as molecular docking, is a powerful tool to predict the binding orientation and affinity of a ligand to a protein target. For instance, in silico studies on other brominated phenyl compounds have demonstrated the importance of hydrogen and halogen bonds in their interaction with target proteins. mdpi.com

The molecular electrostatic potential (MEP) is a key factor in predicting molecular interactions. mdpi.com For a molecule like this compound, the amino and hydroxyl groups would likely represent nucleophilic regions (negative electrostatic potential), while the hydrogens of these groups would be electrophilic (positive electrostatic potential). These sites are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. nih.gov

In vitro assessments of related compounds often reveal specific biological activities. For example, a study on 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3) involved molecular docking to predict its interaction with bacterial proteins, suggesting that the bromo-fluorophenyl moiety plays a significant role in binding affinity. nih.gov Similarly, in vitro studies on 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles have shown that their antitumor activity is dependent on metabolic activation, leading to the formation of DNA adducts in cancer cells. nih.gov This suggests that the amino and halogen substituents of this compound could also be critical for its potential bioactivity, possibly following a similar metabolic activation pathway.

Table 2: Predicted Molecular Interactions Based on Analogous Compounds

| Interaction Type | Potential Participating Groups | Significance in Biological Systems |

|---|---|---|

| Hydrogen Bonding | Amino (-NH₂), Methanol (B129727) (-CH₂OH) | Key for ligand-receptor binding specificity and stability. nih.gov |

| Halogen Bonding | Bromo (-Br), Fluoro (-F) | Can contribute to binding affinity and selectivity. nih.govmdpi.com |

| Hydrophobic Interactions | Phenyl Ring | Important for binding to nonpolar pockets in proteins. |

Delving into the Mechanism of Action for Related Compounds (e.g., Enzyme Modulation, Interaction with Molecular Targets)

The mechanism of action for compounds structurally related to this compound often involves the modulation of enzyme activity or direct interaction with specific molecular targets. Fluorine substitution is a common strategy in the design of mechanism-based enzyme inhibitors, where the compound is transformed by the target enzyme into a reactive species that covalently modifies and inactivates the enzyme. nih.gov

For example, the structurally analogous compound, (3-Amino-5-bromo-2-fluorophenyl)methanol, has been identified as a modulator of the complement system, specifically targeting Factor D activity. The complement system is a part of the innate immune system, and its dysregulation is implicated in various diseases. By inhibiting Factor D, such compounds can prevent the excessive activation of this pathway. This suggests that this compound could potentially exhibit similar activity, with the precise positioning of its functional groups influencing its potency and selectivity for Factor D or other enzymes.

Furthermore, other aminophenyl derivatives have been developed as covalent inhibitors of kinases, such as Fms-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia. nih.gov These inhibitors typically contain a reactive group that forms a covalent bond with a cysteine residue in the kinase's active site. The aminophenyl moiety often serves as a scaffold to correctly position this reactive group.

In another example, the antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole exerts its effect through biotransformation catalyzed by CYP1A1 enzymes. This process generates reactive electrophilic species that bind to DNA, leading to cell death in sensitive tumor cells. nih.gov This highlights a potential mechanism where the amino and halogenated phenyl structure of this compound could be a substrate for metabolic enzymes, leading to the formation of a biologically active molecule.

Table 3: Potential Mechanisms of Action Based on Related Compound Classes

| Mechanism of Action | Example of Related Compound Class | Potential Molecular Target |

|---|---|---|

| Enzyme Inhibition | Fluorinated mechanism-based inhibitors nih.gov | Various enzymes (e.g., proteases, kinases) |

| Complement System Modulation | (3-Amino-5-bromo-2-fluorophenyl)methanol | Factor D |

| Covalent Kinase Inhibition | 4-(4-aminophenyl)-isoxazolopyridin-3-amine derivatives nih.gov | Fms-like tyrosine kinase 3 (FLT3) |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency

While the synthesis of (2-Amino-3-bromo-5-fluorophenyl)methanol is not extensively documented in current literature, established methods for the preparation of substituted 2-aminobenzyl alcohols can serve as a foundation for developing efficient and scalable synthetic routes. A primary avenue for future research lies in the optimization of these pathways and the exploration of novel catalytic systems.

A plausible and conventional approach to synthesizing this compound involves the reduction of a suitable precursor, such as 2-amino-3-bromo-5-fluorobenzoic acid or 2-amino-3-bromo-5-fluorobenzaldehyde. The reduction of benzoic acid derivatives can be achieved using reagents like lithium aluminum hydride, while the reduction of benzaldehydes can be accomplished with milder reducing agents such as sodium borohydride to avoid over-reduction.

Future research should focus on developing more efficient and environmentally benign synthetic methodologies. This could involve the exploration of catalytic hydrogenation using heterogeneous catalysts, such as palladium on carbon, which would offer advantages in terms of ease of product isolation and catalyst recycling. Furthermore, transfer hydrogenation protocols, employing safe and readily available hydrogen donors, could be investigated as a greener alternative to metal hydrides.

| Potential Synthetic Precursor | Potential Reduction Method | Key Considerations |

| 2-Amino-3-bromo-5-fluorobenzoic acid | Lithium Aluminum Hydride (LAH) | Stoichiometric, requires anhydrous conditions |

| 2-Amino-3-bromo-5-fluorobenzaldehyde | Sodium Borohydride (NaBH4) | Mild, selective for aldehydes |

| 2-Amino-3-bromo-5-fluorobenzoic acid | Catalytic Hydrogenation | Potentially greener, catalyst recovery |

Deeper Computational Characterization and Prediction

Computational chemistry offers a powerful toolkit for elucidating the intrinsic properties of this compound and predicting its behavior in various chemical environments. mdpi.comnih.govresearchgate.netweizmann.ac.ilmit.edumit.edu A thorough computational investigation could provide valuable insights into its electronic structure, reactivity, and potential for intermolecular interactions, thereby guiding its future applications.

Density Functional Theory (DFT) studies could be employed to calculate the molecule's optimized geometry, vibrational frequencies, and electronic properties, such as frontier molecular orbital energies (HOMO and LUMO) and the electrostatic potential surface. researchgate.netsemanticscholar.org These calculations would shed light on the electron distribution within the molecule and identify the most probable sites for electrophilic and nucleophilic attack. Understanding the influence of the bromo and fluoro substituents on the aromatic ring's reactivity is a key area for exploration. acs.org

A particularly interesting avenue for computational study is the investigation of non-covalent interactions , specifically halogen bonding. The presence of a bromine atom suggests the potential for this molecule to act as a halogen bond donor, an interaction that is increasingly recognized for its importance in drug design and materials science. nih.gov Computational models can be used to predict the strength and directionality of these halogen bonds with various acceptor molecules.

Furthermore, molecular dynamics (MD) simulations could be used to study the conformational preferences of this compound and its interactions with solvent molecules or biological macromolecules. This could provide insights into its solubility, membrane permeability, and potential binding modes with protein targets.

| Computational Method | Predicted Properties | Potential Insights |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reactivity indices | Understanding of chemical reactivity and stability |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds, non-covalent interactions | Elucidation of halogen and hydrogen bonding |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvation properties | Prediction of behavior in complex environments |

Expansion into Emerging Areas of Chemical Biology and Material Science

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel molecules with potential applications in chemical biology and material science.

In the realm of chemical biology , the fluorinated and brominated phenyl scaffold is a common motif in bioactive compounds. researchgate.netnih.govacs.orgtandfonline.com The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom can serve as a handle for further functionalization or participate in halogen bonding interactions with biological targets. sciencescholar.usketonepharma.comchemicalbook.comresearchgate.netnih.gov Future research could explore the use of this compound as a starting material for the synthesis of libraries of small molecules to be screened for various biological activities. For instance, it could be incorporated into scaffolds known to exhibit anticancer, antimicrobial, or anti-inflammatory properties. The amino group provides a convenient point for derivatization, allowing for the attachment of various pharmacophores.

In material science , the presence of fluorine imparts unique properties to organic materials, such as high thermal stability, chemical resistance, and low surface energy. nih.govnbinno.comman.ac.uk this compound could be investigated as a monomer for the synthesis of novel fluorinated polymers. nih.govresearchgate.net The amino and hydroxyl groups offer two points for polymerization, potentially leading to the formation of polyesters, polyamides, or polyurethanes with tailored properties. The incorporation of this fluorinated monomer could lead to materials with enhanced hydrophobicity, thermal stability, and specific optical or electronic properties. These materials could find applications in coatings, membranes, and electronic devices.

| Field of Application | Potential Role of this compound | Key Features to Exploit |

| Chemical Biology | Scaffold for bioactive compounds | Fluorine for metabolic stability, bromine for halogen bonding |

| Medicinal Chemistry | Intermediate for drug synthesis | Versatile functional groups for derivatization |

| Material Science | Monomer for fluorinated polymers | Fluorine for thermal stability and hydrophobicity |

Q & A

Q. What are the key synthetic routes for (2-Amino-3-bromo-5-fluorophenyl)methanol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of a phenyl ring. A plausible route includes:

Bromination and Fluorination: Introduce Br and F groups via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃ or NBS for bromination and Selectfluor® for fluorination).

Amination: Protect the hydroxyl group (e.g., as a silyl ether) before introducing the amino group via Buchwald-Hartwig coupling or catalytic hydrogenation of a nitro intermediate .

Reduction: Reduce a precursor ketone or ester (e.g., using NaBH₄ or LiAlH₄) to yield the methanol group .

Optimization Strategies:

- Temperature Control: Lower temperatures (~0–5°C) minimize side reactions during halogenation .

- Catalyst Screening: Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve amination efficiency .

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) for high purity (>95%) .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C | 75 | 90 |

| Fluorination | Selectfluor®, MeCN, RT | 68 | 88 |

| Amination | NH₃, Pd(OAc)₂, 80°C | 62 | 95 |

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound effectively?

Methodological Answer:

- ¹H/¹³C NMR:

- Amino group: Broad singlet at δ 3.5–4.5 ppm (exchangeable proton).

- Aromatic protons: Complex splitting due to Br and F substituents (e.g., doublets of doublets in the δ 6.8–7.5 ppm range) .

- Methanol group: CH₂OH resonance at δ 4.2–4.5 ppm (split by adjacent substituents) .

- IR: O-H stretch (~3300 cm⁻¹), N-H bend (~1600 cm⁻¹), and C-Br/C-F stretches (500–700 cm⁻¹) .

- Mass Spectrometry: ESI-MS in positive mode shows [M+H]⁺ peaks; isotopic patterns confirm Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Critical Tip: Use deuterated DMSO for NMR to resolve exchangeable protons and avoid peak broadening.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry caused by halogen substituents?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereoelectronic effects of Br and F.

- Structure Solution: Use SHELXT for initial phasing and SHELXL for refinement (twinning parameters may be needed for halogen-heavy structures) .

- ORTEP Visualization: Generate thermal ellipsoid plots to assess positional disorder (common in polyhalogenated aromatics) .

Example Finding:

In analogous bromo-fluoro compounds, F atoms induce significant bond angle distortions (~5–10° deviations from ideal geometry) due to their electronegativity .

Table 2: Crystallographic Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 8.21, 10.54, 12.78 |

| Halogen Interactions | Br···F (3.1 Å), F···H (2.4 Å) |

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., reaction yields or spectroscopic shifts)?

Methodological Answer:

- DFT Validation: Compare calculated (e.g., Gaussian, B3LYP/6-31G*) vs. experimental NMR/IR data. Adjust basis sets for halogens (e.g., LanL2DZ for Br) .

- Statistical Analysis: Use multivariate regression (e.g., JMP or R) to identify outliers in reaction yield datasets. Replicate experiments in triplicate .

- Error Sources: Consider solvent polarity effects (e.g., DMF vs. MeCN) on reaction pathways or crystal packing .

Case Study:

A 15% yield discrepancy in amination was traced to trace moisture deactivating the Pd catalyst. Drying solvents over molecular sieves resolved the issue .

Q. What strategies improve the stability of this compound during storage and handling?

Methodological Answer:

- Storage: Keep at 0–6°C under inert gas (Ar/N₂) to prevent oxidation of the amino group .

- Light Sensitivity: Use amber vials to avoid photodegradation (common in polyhalogenated aromatics) .

- Handling: Pre-purge reaction vessels with N₂ and use anhydrous solvents to minimize hydrolysis .

Table 3: Stability Under Different Conditions

| Condition | Degradation (%) | Time (Days) |

|---|---|---|

| RT, Air | 40 | 7 |

| 4°C, N₂ | 5 | 30 |

| RT, Dark | 15 | 14 |

Data Contradiction Analysis

Q. How can researchers reconcile conflicting HPLC purity results from different labs?

Methodological Answer:

- Method Harmonization: Standardize mobile phase (e.g., 60:40 MeOH/H₂O with 0.1% TFA) and column type (C18, 5 µm) .

- Spiking Experiments: Add a known impurity (e.g., dehalogenated byproduct) to confirm retention times .

- Inter-lab Calibration: Share reference standards and validate detectors (e.g., UV at 254 nm vs. ELSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.